Benzocaine Hydrochloride

Descripción general

Descripción

El clorhidrato de benzocaína es un anestésico local que se utiliza comúnmente por sus propiedades analgésicas. Es la forma de sal de clorhidrato de la benzocaína, que es un éster del ácido p-aminobenzoico. El clorhidrato de benzocaína se utiliza ampliamente en varios productos de venta libre para el alivio del dolor tópico, incluidos ungüentos, aerosoles y pastillas para chupar .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de benzocaína se puede sintetizar mediante un proceso de varios pasos que comienza con la p-toluidina. La síntesis implica los siguientes pasos :

Síntesis de 4'-metilacetaнилида: La p-toluidina reacciona con anhídrido acético para formar 4'-metilacetaнилида.

Oxidación a ácido p-acetamidobenzoico: El 4'-metilacetaнилида se oxida utilizando permanganato de potasio.

Hidrólisis a clorhidrato de ácido p-aminobenzoico: El ácido p-acetamidobenzoico se hidroliza con ácido clorhídrico.

Esterificación a benzocaína: El clorhidrato de ácido p-aminobenzoico se esterifica con etanol y ácido sulfúrico para formar benzocaína.

Formación de clorhidrato de benzocaína: La benzocaína se convierte entonces en su forma de sal de clorhidrato mediante la reacción con ácido clorhídrico.

Métodos de producción industrial: La producción industrial de clorhidrato de benzocaína suele implicar la síntesis a gran escala utilizando pasos de reacción similares, pero optimizados para obtener mayores rendimientos y pureza. El proceso puede incluir pasos de purificación adicionales, como la recristalización y la filtración, para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de benzocaína experimenta diversas reacciones químicas, entre ellas:

Oxidación: La benzocaína puede oxidarse para formar ácido p-nitrobenzoico.

Reducción: La reducción de la benzocaína puede producir ácido p-aminobenzoico.

Sustitución: La benzocaína puede sufrir reacciones de sustitución nucleófila para formar diversos derivados

Reactivos y Condiciones Comunes:

Oxidación: El permanganato de potasio se utiliza comúnmente como agente oxidante.

Reducción: Se utiliza estaño y ácido clorhídrico para la reducción de la benzocaína.

Sustitución: Se pueden utilizar diversos nucleófilos para las reacciones de sustitución, dependiendo del derivado deseado

Principales Productos Formados:

Oxidación: ácido p-nitrobenzoico

Reducción: ácido p-aminobenzoico

Sustitución: Diversos derivados de la benzocaína con diferentes grupos funcionales

Aplicaciones Científicas De Investigación

Medical Applications

Benzocaine hydrochloride is primarily used for its local anesthetic properties. Its applications include:

- Oral and Pharyngeal Anesthesia : It is commonly used to relieve pain from sore throats, mouth ulcers, and toothaches. Benzocaine is found in various over-the-counter products such as lozenges and throat sprays (e.g., Cepacol) that provide temporary relief from pain .

- Otic Pain Relief : Benzocaine is included in formulations for ear pain relief, often combined with antipyrine to treat conditions like otitis media .

- Topical Anesthesia : It is effective for minor burns, scrapes, insect bites, and hemorrhoids. Formulations can be found in gels, creams, and aerosols (e.g., Orajel) that are applied directly to the affected area .

- Surgical Procedures : Benzocaine is utilized as a local anesthetic during minor surgical procedures to numb the area being treated .

Safety and Adverse Effects

Despite its effectiveness, this compound is associated with certain adverse effects, notably methemoglobinemia—a condition where hemoglobin is modified such that it cannot effectively release oxygen to body tissues. Reports indicate that benzocaine use can lead to serious complications, including cyanosis and even fatalities in severe cases . A study analyzing adverse event reports revealed that out of 198 cases related to benzocaine use, 132 involved definite or probable methemoglobinemia .

Case Study 1: Methemoglobinemia Incidence

A study conducted over 32 months reported five cases of methemoglobinemia associated with benzocaine administration during endoscopic procedures. The incidence was documented at 0.12%, with one death reported among patients receiving benzocaine .

Case Study 2: Adulteration in Street Drugs

A case involving a patient who ingested street cocaine revealed significant levels of benzocaine as an adulterant. The patient developed methemoglobinemia after consuming the drug, highlighting the risks associated with unregulated substances containing benzocaine .

Comprehensive Data Table

| Application Area | Formulation Types | Indications |

|---|---|---|

| Oral Anesthesia | Lozenges, Sprays | Sore throat, mouth ulcers |

| Otic Pain Relief | Solutions | Ear pain relief |

| Topical Anesthesia | Gels, Creams, Aerosols | Burns, scrapes, insect bites |

| Surgical Procedures | Injectable solutions | Local anesthesia during minor surgeries |

Mecanismo De Acción

El clorhidrato de benzocaína ejerce sus efectos bloqueando los canales de sodio en las células nerviosas. Esto impide la transmisión de los impulsos nerviosos, lo que lleva a una pérdida de sensación en el área objetivo. El compuesto se difunde en las células nerviosas y se une a los canales de sodio, impidiendo que se abran y bloqueando la entrada de iones de sodio. Como resultado, las células nerviosas no pueden despolarizarse ni conducir los impulsos nerviosos, lo que lleva a la anestesia localizada .

Comparación Con Compuestos Similares

El clorhidrato de benzocaína es similar a otros anestésicos locales como la procaína, la tetracaína, el butamben, la declopramida y la metoclopramida. Tiene propiedades únicas que lo hacen adecuado para aplicaciones específicas:

Procaína: Se utiliza principalmente en procedimientos dentales; tiene una duración de acción más corta que la benzocaína.

Tetracaína: Más potente y de mayor duración que la benzocaína; se utiliza en la anestesia espinal.

Butamben: Se utiliza para la anestesia prolongada; se utiliza con menos frecuencia que la benzocaína.

Declopramida y Metoclopramida: Se utilizan principalmente como antieméticos, pero tienen propiedades anestésicas locales

La combinación única de actividades analgésicas, antioxidantes y antimicrobianas del clorhidrato de benzocaína lo convierte en un compuesto versátil para diversas aplicaciones .

Actividad Biológica

Benzocaine hydrochloride, a local anesthetic, is widely used for its analgesic properties. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and research findings.

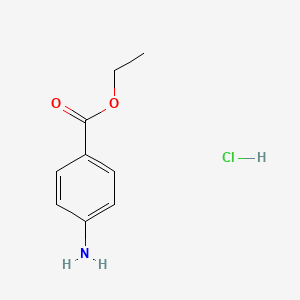

- Molecular Formula : C₉H₁₁NO₂·HCl

- Molecular Weight : 201.65 g/mol

- CAS Number : 23239-88-5

- Solubility : 40 mg/mL in DMSO at 25°C

| Property | Value |

|---|---|

| Molecular Weight | 201.65 g/mol |

| Solubility | 40 mg/mL in DMSO |

| Storage Conditions | Powder: -20°C (3 years) In solvent: -80°C (6 months) |

This compound acts primarily as a surface anesthetic by inhibiting the transmission of nerve impulses. It achieves this by binding to sodium channels in nerve membranes, preventing their opening and thus blocking the influx of sodium ions critical for depolarization and impulse conduction . This results in a localized anesthetic effect, which is typically rapid but short-lived, lasting approximately 10 minutes .

Pharmacodynamics

The pharmacodynamic profile of benzocaine includes:

- Indications : Used for local anesthesia in dental procedures, treatment of skin irritations, and as a topical anesthetic for oral pain and hemorrhoids.

- Adverse Effects : Potential risks include methemoglobinemia, especially in overdose situations where patients may experience symptoms such as cyanosis, respiratory distress, or cardiovascular complications .

Clinical Applications

This compound is utilized in various medical and veterinary contexts. Its applications include:

- Topical Anesthesia : Commonly used before procedures such as dental work or minor surgical interventions.

- Euthanasia Protocols : In veterinary medicine, it has been noted for its use in euthanasia practices, particularly due to its effectiveness in inducing anesthesia quickly .

Case Studies and Research Findings

-

Topical Use in Pediatric Patients :

A study evaluated the effectiveness of benzocaine prior to lingual frenotomy in infants. Results indicated that while it provided some analgesic effect, it did not significantly reduce crying during the procedure, suggesting limited efficacy in this specific context . -

Veterinary Applications :

Research has demonstrated that this compound can be used effectively as an immersion anesthetic for fish during euthanasia procedures. The compound is noted to be effective at concentrations ≥ 250 mg/L . -

Methemoglobinemia Risk Assessment :

A systematic review highlighted the association between benzocaine use and methemoglobinemia. The risk was notably higher with inappropriate dosing or prolonged exposure, emphasizing the need for careful monitoring during administration .

Propiedades

IUPAC Name |

ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAADDQHUJDUAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-09-7 (Parent) | |

| Record name | Benzocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50177812 | |

| Record name | Benzocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-88-5, 105931-72-4 | |

| Record name | Benzocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-, ethyl ester, labeled with carbon-14, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23239-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG625Z9LEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.